Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

Synthetic chemistry Anthelmintic drug development Benzimidazole derivatization

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (also named methyl 5-(chlorosulfonyl)-1H-benzimidazol-2-ylcarbamate or Albendazole Chlorosulfonyl Analog) is a benzimidazole-2-carbamate derivative bearing a reactive chlorosulfonyl (-SO2Cl) group at the 5(6)-position of the benzimidazole core. With molecular formula C9H8ClN3O4S and molecular weight 289.7 g/mol, this compound is commercially supplied at ≥95% purity as a solid.

Molecular Formula C9H8ClN3O4S
Molecular Weight 289.7 g/mol
CAS No. 79213-74-4
Cat. No. B3024597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
CAS79213-74-4
Molecular FormulaC9H8ClN3O4S
Molecular Weight289.7 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H8ClN3O4S/c1-17-9(14)13-8-11-6-3-2-5(18(10,15)16)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
InChIKeyFPAKSOQSBLHGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (CAS 79213-74-4): Albendazole Chlorosulfonyl Analog for Pharmaceutical Reference Standards & Divergent Synthesis


Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (also named methyl 5-(chlorosulfonyl)-1H-benzimidazol-2-ylcarbamate or Albendazole Chlorosulfonyl Analog) is a benzimidazole-2-carbamate derivative bearing a reactive chlorosulfonyl (-SO2Cl) group at the 5(6)-position of the benzimidazole core . With molecular formula C9H8ClN3O4S and molecular weight 289.7 g/mol, this compound is commercially supplied at ≥95% purity as a solid . It functions dually as a process-related impurity reference standard in Albendazole pharmaceutical quality control (ANDA/AMV applications) [1] and as a versatile electrophilic intermediate for synthesizing diverse 5(6)-substituted benzimidazole-2-carbamate anthelmintics and human acrosin inhibitors [2][3].

Why Generic 5-Substituted Benzimidazole-2-Carbamates Cannot Replace Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (CAS 79213-74-4)


Although numerous 5-substituted benzimidazole-2-carbamate derivatives exist (e.g., albendazole with a propylthio group, mebendazole with a benzoyl group, or 5-halogenated analogs), the chlorosulfonyl (-SO2Cl) substituent on the target compound confers a unique and irreplaceable electrophilic reactivity that enables divergent, one-step derivatization pathways not accessible with other 5-substituted analogs [1]. In the context of albendazole manufacturing, this compound arises as a specific process intermediate during the chlorosulfonation of methyl benzimidazol-2-ylcarbamate using chlorosulfonic acid [1]. Consequently, the chlorosulfonyl analog serves as the essential reference standard for identifying and quantifying this specific process impurity in ANDA regulatory submissions, where generic benzimidazole building blocks cannot substitute because they lack the exact retention time, mass spectral signature, and reactivity profile required for validated HPLC/LC-MS methods [2]. For synthetic chemistry applications, no other 5-substituted benzimidazole-2-carbamate provides the equivalent sulfonyl chloride electrophilic handle for introducing alkylthio, alkylsulfinyl, alkylsulfonyl, amino, or urea functionalities at the 5(6)-position in a single synthetic operation [1].

Quantitative Differentiation Evidence: Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (CAS 79213-74-4) vs. Closest Analogs


Divergent Synthetic Utility: Single Intermediate Enables ≥3 Classes of Anthelmintic Derivatives via the Chlorosulfonyl Handle

The target compound's 5(6)-chlorosulfonyl group functions as a universal electrophilic intermediate for synthesizing sulfenyl, sulfinyl, and sulfonyl derivatives of benzimidazole-2-carbamate anthelmintics in a single operational step [1]. In contrast, Carbendazim (methyl benzimidazol-2-ylcarbamate, CAS 10605-21-7) and other non-halogenated 5-substituted analogs lack any reactive handle at the 5-position, requiring independent multi-step syntheses for each derivative class [1]. U.S. Patent 5,023,337 explicitly demonstrates that 5-chlorosulphonyl-2-carbomethoxy-amino-benzimidazole reacts with organoaluminum reagents (Rn2AlCl3-n) to directly produce 5(6)-alkylthio, 5(6)-alkylsulfinyl, or 5(6)-alkylsulfonyl benzimidazole-2-carbamates depending solely on stoichiometric ratio [1].

Synthetic chemistry Anthelmintic drug development Benzimidazole derivatization

Regulatory Reference Standard Characterization: Compliance-Grade Analytical Data Supporting Albendazole ANDA Submissions

The compound is supplied as Albendazole Chlorosulfonyl Analog with detailed characterization data compliant with ICH regulatory guidelines, enabling its direct use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1]. This regulatory-grade documentation is not typically available for generic research-grade benzimidazole intermediates, which are sold without certificate structures suitable for regulatory submission . Albendazole USP monograph specifications require individual impurity levels ≤0.75% and total impurities ≤1.5%, making the availability of a characterized impurity reference standard critical for batch release testing [2].

Pharmaceutical quality control Impurity profiling ANDA regulatory submission

Documented Use as Key Intermediate in Human Acrosin Inhibitor Development Programs

This compound has been specifically employed as the starting material for preparing 1-(1H-benzimidazole-2-yl)urea derivatives evaluated as human acrosin inhibitors, a target for novel male contraceptive development [1]. The resulting urea derivatives, accessed via nucleophilic displacement of the chlorosulfonyl group with amines, represent a distinct chemotype from the methyl 5-substituted-1H-benzo[d]imidazol-2-yl carbamate derivatives reported in the primary acrosin inhibitor literature (Liu et al., Bioorg. Med. Chem. Lett. 2012) [2]. In that study, the most potent compound (4w) displayed an IC50 of 6.3 × 10^-5 M against human acrosin, and all compounds in the series were more potent than the control inhibitor TLCK (N-alpha-tosyl-L-lysyl-chloromethyl-ketone) [2]. Access to this specific compound therefore enables exploration of benzimidazole-urea chemotypes that are not synthetically accessible from non-chlorosulfonyl analogs.

Male contraception Acrosin inhibition Benzimidazole medicinal chemistry

Multiple Salt Forms Enable Formulation Flexibility Not Available with Most Benzimidazole-2-Carbamate Intermediates

Unlike most benzimidazole-2-carbamate intermediates that exist only as the free base, this compound is commercially documented in three distinct salt/acid-addition forms: the free base (CAS 79213-74-4), the hydrochloride salt (CAS 105530-56-1), and the sulfate salt (CAS 79213-75-5) [1][2]. This multiplicity arises from the basicity of the benzimidazole nitrogen atoms, which can form stable salts under the acidic chlorosulfonation conditions. The availability of multiple salt forms provides procurement optionality for different solubility requirements: the HCl salt (MW 326.16) offers enhanced aqueous solubility for biological assays, while the free base (MW 289.7) is preferred for organic reactions requiring anhydrous conditions [1].

Salt screening Formulation development Physicochemical properties

Albendazole Process Impurity Identification: Established Role in Pharmaceutical Manufacturing Quality Control

This compound is recognized as a process-related impurity (Impurity E/F category) arising during the chlorosulfonation step of albendazole synthesis from carbendazim and chlorosulfonic acid [1]. Its identification and quantification are critical for albendazole manufacturing process control, where controlling the chlorosulfonation reaction conditions (temperature, time, acetone-mediated precipitation) directly affects impurity F levels in the final API [1]. In contrast, metabolic impurities of albendazole (Impurity B: albendazole sulfoxide, CAS 54029-12-8; Impurity C: albendazole sulfone, CAS 75184-71-3) are degradation products arising from in vivo metabolism, and their reference standards serve different regulatory purposes . The chlorosulfonyl analog thus addresses a distinct analytical need—process impurity monitoring—that cannot be fulfilled by metabolic impurity standards.

Process impurity Albendazole manufacturing Quality by Design

Procurement-Relevant Application Scenarios for Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate (CAS 79213-74-4)


Divergent Synthesis of Benzimidazole Anthelmintic Candidate Libraries

Medicinal chemistry teams developing new benzimidazole anthelmintics can use this single chlorosulfonyl intermediate to generate diverse 5(6)-sulfenyl, sulfinyl, and sulfonyl derivatives in one-step reactions, as demonstrated in U.S. Patent 5,023,337 [1]. By varying the organoaluminum reagent (e.g., alkyl-, cycloalkyl-, or aryl-aluminum chlorides) and stoichiometry, the same intermediate yields compounds with oxidation states spanning sulfide (S), sulfoxide (SO), and sulfone (SO2) at the 5(6)-position. This divergent strategy reduces the number of synthetic steps from 4-6 (for traditional convergent approaches starting from substituted benzene precursors) to 2 steps (chlorosulfonation + nucleophilic displacement), significantly accelerating SAR exploration. Procurement of this compound thus replaces the need to purchase or synthesize multiple individual 5-substituted benzimidazole starting materials.

Albendazole ANDA Regulatory Filing: Impurity Reference Standard for Method Validation

Pharmaceutical companies pursuing Abbreviated New Drug Applications for generic Albendazole require a fully characterized reference standard of the chlorosulfonyl process impurity for analytical method development, method validation (AMV), and quality control batch release testing [2]. This compound, supplied with regulatory-compliant characterization data and traceable to USP/EP pharmacopeial standards, meets ICH Q2(R1) validation requirements for specificity, linearity, accuracy, and precision in HPLC impurity profiling methods. Its use as a characterized impurity standard directly supports the demonstration of process control required by ICH Q11, facilitating ANDA review and approval.

Benzimidazole-Urea Acrosin Inhibitor Development for Non-Hormonal Male Contraception

Research groups targeting human acrosin for male contraceptive development can employ this compound as the key electrophilic intermediate for synthesizing 5-ureido-benzimidazole-2-carbamate derivatives, a chemotype distinct from the 5-substituted carbamates characterized by Liu et al. (2012) [3]. Reaction of the chlorosulfonyl group with primary or secondary amines yields the corresponding sulfonamide-linked urea derivatives in a single step, enabling exploration of a novel SAR vector at the benzimidazole 5-position. Given that the most potent acrosin inhibitor in the 2012 study (4w, IC50 6.3 × 10^-5 M) occupied a different chemical space, the urea derivatives accessible from this intermediate represent an underexplored opportunity for potency optimization.

Albendazole Manufacturing Process Optimization and Quality by Design (QbD) Studies

Albendazole API manufacturers implementing Quality by Design (ICH Q8/Q11) frameworks require this characterized impurity standard to establish design spaces for the critical chlorosulfonation step [4]. By spiking known concentrations of the chlorosulfonyl analog into reaction monitoring samples, process chemists can quantify the effect of reaction parameters (temperature, ClSO3H stoichiometry, reaction time, quench conditions) on impurity formation and establish proven acceptable ranges (PARs) that ensure impurity levels remain below the USP threshold of ≤0.75% per individual impurity. This application is unique to the chlorosulfonyl analog and cannot be addressed using metabolic impurity standards or generic benzimidazole compounds.

Quote Request

Request a Quote for Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.